molecular formula C19H15ClFN3O2 B2926329 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N-(4-fluorophenyl)acetamide CAS No. 1061580-84-4

2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N-(4-fluorophenyl)acetamide

Cat. No.: B2926329
CAS No.: 1061580-84-4
M. Wt: 371.8
InChI Key: KQHQZNFRQYWMLG-UHFFFAOYSA-N
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Description

2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the formation of the quinoline core. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include chloroquinoline, methylformamide, and fluorophenyl derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be used to modify the quinoline ring.

  • Substitution: : Substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its quinoline core makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological targets makes it useful in studying biological processes and developing new therapeutic agents.

Medicine

In medicine, this compound has been investigated for its potential use as an antimalarial, antibacterial, and anticancer agent. Its diverse biological activities make it a candidate for drug development.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N-(4-fluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Chloroquine: : A well-known antimalarial drug with a similar quinoline core.

  • Mefloquine: : Another antimalarial drug with structural similarities.

  • Quinacrine: : Used in the treatment of malaria and other infections.

Uniqueness

2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N-(4-fluorophenyl)acetamide is unique due to its specific substitution pattern and the presence of the fluorophenyl group

Properties

IUPAC Name

2-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]-N-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2/c1-24(11-18(25)22-13-8-6-12(21)7-9-13)19(26)15-10-17(20)23-16-5-3-2-4-14(15)16/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHQZNFRQYWMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)F)C(=O)C2=CC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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